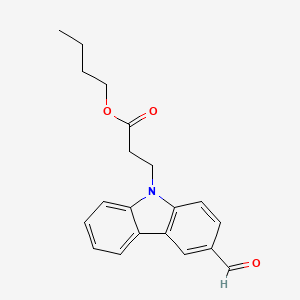
Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a carbazole moiety, which is known for its photochemical and thermal stability, as well as its good hole-transport ability .
Preparation Methods
The synthesis of Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate typically involves the esterification of 3-(3-formyl-9H-carbazol-9-yl)propanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate exerts its effects is largely dependent on its chemical structure. The carbazole moiety is known for its ability to transport holes, making it useful in optoelectronic applications. The ester group can undergo hydrolysis to release the active form of the compound, which can then interact with molecular targets such as enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to Butyl 3-(3-formyl-9H-carbazol-9-yl)propanoate include:
Ethyl 3-(3-formyl-9H-carbazol-9-yl)propanoate: Similar structure but with an ethyl group instead of a butyl group.
Methyl 3-(3-formyl-9H-carbazol-9-yl)propanoate: Similar structure but with a methyl group instead of a butyl group.
Propyl 3-(3-formyl-9H-carbazol-9-yl)propanoate: Similar structure but with a propyl group instead of a butyl group.
The uniqueness of this compound lies in its specific ester group, which can influence its physical and chemical properties, such as solubility and reactivity .
Properties
CAS No. |
88107-80-6 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
butyl 3-(3-formylcarbazol-9-yl)propanoate |
InChI |
InChI=1S/C20H21NO3/c1-2-3-12-24-20(23)10-11-21-18-7-5-4-6-16(18)17-13-15(14-22)8-9-19(17)21/h4-9,13-14H,2-3,10-12H2,1H3 |
InChI Key |
RZXMJZCWLXFANM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















